Gamma-decalactone (GDL) is a natural aroma compound prized for its intense, fruity, peach-like aroma. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It finds widespread use as a flavoring agent in the food, beverage, and cosmetic industries. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] GDL exists in two enantiomeric forms, (R)- and (S)-GDL, with the (R)-enantiomer exhibiting a stronger peach-like aroma. [] In nature, GDL occurs naturally in various fruits like peaches, apricots, and nectarines, as well as in fermented products like whisky and wine. [, , , , , , , , , ]
Biotechnological Synthesis (Biotransformation):
The primary method for producing natural GDL is through biotransformation using yeasts, primarily Yarrowia lipolytica. [, , , , , , , , , , , , , , , , , , , , , ]
This process involves the degradation of ricinoleic acid, a fatty acid found abundantly in castor oil. [, , , , , , , , , , , , , , , , , , , , , ]
Yeast cells utilize peroxisomal beta-oxidation pathways to convert ricinoleic acid to 4-hydroxydecanoic acid, which then undergoes spontaneous lactonization to form GDL. [, , , , ]
Factors Influencing Biotransformation:
Various factors influence GDL production through biotransformation, including:
Bioreactor design and operation (e.g., fed-batch vs. batch) [, , , , ]
Molecular Structure Analysis
GDL is a cyclic ester, specifically a lactone, with a 10-membered ring structure. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
It has a molecular formula of C10H18O2 and a molecular weight of 170.25 g/mol. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
The ring structure comprises of a 4-alkyl substituent, contributing to its unique aroma properties. [, ]
Mechanism of Action
The mechanism of action of GDL as a flavor compound involves its interaction with olfactory receptors in the nose. [, , ]
The specific structural features of GDL, particularly its ring structure and alkyl substituent, determine its binding affinity to these receptors. [, , ]
This interaction triggers a signal cascade that is transmitted to the brain, where it is interpreted as a peach-like aroma. [, , ]
Physical and Chemical Properties Analysis
GDL is a colorless to pale yellow liquid at room temperature. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
It has a boiling point of 280 °C and a melting point of -36 °C. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
GDL is slightly soluble in water but readily dissolves in organic solvents like ethanol and oils. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Food and Beverage Industry:
GDL is widely used as a flavoring agent in a variety of food and beverage products:
Its potent aroma allows for its use at low concentrations, making it a cost-effective flavoring ingredient. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Cosmetic Industry:
GDL is used in fragrances for perfumes, creams, and lotions due to its pleasant and long-lasting aroma. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Applications
GDL serves as a model compound for studying:
Microbial metabolism of fatty acids [, , , ]
Peroxisome biogenesis and function [, ]
Aroma compound production and regulation in microorganisms [, , ]
Future Directions
Optimizing GDL biotransformation processes:
Developing high-yielding yeast strains with improved tolerance to GDL toxicity [, , , , , , , ]
Exploring novel substrates and bioreactor configurations for enhanced GDL productivity [, , , , ]
Investigating metabolic engineering approaches to redirect metabolic fluxes towards GDL production [, ]
Understanding the sensory perception of GDL:
Investigating the interaction of GDL enantiomers with olfactory receptors to elucidate their differential aroma perception [, , ]
Studying the synergistic effects of GDL with other aroma compounds in complex food matrices [, , , , , , , , ]
Exploring new applications of GDL:
Investigating its potential use as a bio-based platform chemical for synthesizing other valuable compounds []
Assessing its potential antimicrobial and antioxidant properties for food preservation applications []
Related Compounds
Ricinoleic Acid
Compound Description: Ricinoleic acid is a fatty acid found naturally in castor oil. It serves as the primary precursor for the biotechnological production of γ-decalactone. [, , , , , , , , , , , , , , , , , , , , , , , , , ]
Relevance: Ricinoleic acid is directly converted to γ-decalactone through a series of enzymatic reactions, primarily beta-oxidation, carried out by microorganisms such as Yarrowia lipolytica. [, , , , , , , , , , , , , , , , , , , , , , , , , ] This makes ricinoleic acid the most crucial compound related to γ-decalactone production.
Methyl Ricinoleate
Compound Description: Methyl ricinoleate is an ester derivative of ricinoleic acid. It is often used as a more manageable substrate for γ-decalactone production by yeasts, as it is easier to handle than ricinoleic acid. [, , , , , , , , ]
Relevance: Similar to ricinoleic acid, methyl ricinoleate undergoes biotransformation by yeasts like Sporidiobolus salmonicolor and Yarrowia lipolytica to yield γ-decalactone. [, , , , , , , , ] The use of methyl ricinoleate highlights the flexibility in substrate selection for γ-decalactone biosynthesis.
4-Hydroxydecanoic Acid
Compound Description: 4-Hydroxydecanoic acid is a key intermediate in the metabolic pathway leading from ricinoleic acid to γ-decalactone. [, , , , ]
Relevance: 4-Hydroxydecanoic acid undergoes spontaneous cyclization to form γ-decalactone. [, , , , ] Controlling the balance between 4-hydroxydecanoic acid production and its conversion to γ-decalactone is crucial for maximizing the yield of the aroma compound.
3-Hydroxy-γ-decalactone
Compound Description: 3-Hydroxy-γ-decalactone is another lactone produced during the biotransformation of ricinoleic acid, often found alongside γ-decalactone. [, , ]
Relevance: The presence of 3-hydroxy-γ-decalactone alongside γ-decalactone suggests a branching in the metabolic pathway from ricinoleic acid. [, , ] Its formation is influenced by factors like oxygen availability during fermentation.
Dec-2-en-4-olide and Dec-3-en-4-olide
Compound Description: Dec-2-en-4-olide and dec-3-en-4-olide are unsaturated lactones detected in the culture media of Yarrowia lipolytica during γ-decalactone production. [, ]
Relevance: These compounds, along with 3-hydroxy-γ-decalactone, highlight the potential for Yarrowia lipolytica and similar yeasts to produce a variety of lactones from ricinoleic acid, influenced by factors like oxygen availability. [, ] Understanding these pathways could lead to the production of specific lactones for diverse aroma profiles.
8-Hydroxy-3Z,5Z-tetradecadienoic Acid
Compound Description: 8-Hydroxy-3Z,5Z-tetradecadienoic acid is a transient intermediate observed during γ-decalactone biosynthesis by the yeast Pichia guilliermondii from ricinoleic acid. []
Relevance: The identification of this compound provides further insight into the specific metabolic pathways utilized by different yeast species for γ-decalactone production, highlighting variations within the overall process. []
γ-Octalactone
Compound Description: γ-Octalactone is another lactone, possessing a coconut-like aroma, found in various fruits and fermented products. [, , , ]
Relevance: While not directly derived from ricinoleic acid, γ-octalactone is structurally similar to γ-decalactone, differing only in the length of the alkyl chain. [, , , ] Its presence in some studies highlights the diversity of lactones found naturally and their importance in flavor profiles.
γ-Nonalactone
Compound Description: γ-Nonalactone is a lactone known for its coconut and fruity aroma, found in various natural sources. [, ]
Relevance: Similar to γ-octalactone, γ-nonalactone shares a close structural resemblance to γ-decalactone with a different alkyl chain length. [, ] Its occurrence alongside γ-decalactone in some research emphasizes the broader context of lactone production and their diverse aroma profiles.
γ-Dodecalactone
Compound Description: γ-Dodecalactone is a lactone with a fruity, peach-like aroma, found naturally in some fruits. [, ]
Relevance: γ-Dodecalactone is structurally related to γ-decalactone, belonging to the same class of lactones but with a longer alkyl chain. [, ] Its presence in certain studies emphasizes the variety of lactones found in nature and their significance in flavor profiles.
(3S,4S)-cis-Whiskylactone
Compound Description: (3S,4S)-cis-Whiskylactone is a lactone contributing to the characteristic aroma of American Bourbon whisky. [, ]
Relevance: While not directly related to γ-decalactone biosynthesis, (3S,4S)-cis-Whiskylactone emphasizes the broader importance of lactones as flavor compounds in various food and beverage products. [, ]
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